molecular formula C19H20FNO2 B2505000 N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide CAS No. 1798431-84-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide

Cat. No. B2505000
CAS RN: 1798431-84-1
M. Wt: 313.372
InChI Key: DEDDHYOERGEHFH-OUKQBFOZSA-N
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Description

Synthesis Analysis

The synthesis of cinnamamide derivatives can be achieved through various chemical routes. One such method is the solid-phase synthesis approach, which is described for the generation of a library of N-(phenylalkyl)cinnamides using a Horner-Wadsworth-Emmons reaction . This method is advantageous due to its automation potential and general applicability to a wide range of benzaldehydes. Another synthetic route involves the ammonolysis of methyl cinnamate to produce N,N-Bis(2-hydroxyethyl) cinnamamide, a photo-responsive monomer . These methods highlight the versatility and adaptability of cinnamamide synthesis, which could potentially be applied to the synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide.

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives is crucial for their biological activity. Crystallographic studies have been conducted to understand the conformation and intermolecular interactions of these compounds . These studies reveal that the presence of hydrogen bond acceptor/donor domains and the specific substituents on the nitrogen atom of the cinnamamide moiety are significant for the activity of the compounds. The molecular structure analysis of this compound would likely focus on similar interactions and conformations that are conducive to its biological activity.

Chemical Reactions Analysis

Cinnamamide derivatives can undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, the methoxybromination of cinnamic acid has been studied, which involves the use of N-bromosuccinimide to yield brominated products . Although this reaction does not directly pertain to the fluorophenyl methoxypropyl cinnamamide, it exemplifies the type of chemical transformations that cinnamides can undergo. Additionally, the enantioselective difluorination of cinnamamides has been reported, which is particularly relevant as it introduces fluorine atoms into the cinnamamide scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structure. For example, the photo-responsive behavior of BHECA, a cinnamamide derivative, has been characterized using various analytical techniques such as FT-IR, NMR, MS, DSC, and TGA . These properties are essential for the development of novel photo-responsive polymers. Similarly, the physical and chemical properties of this compound would need to be characterized to understand its stability, reactivity, and suitability for potential applications.

Scientific Research Applications

  • Muscle Relaxant, Antiinflammatory, and Analgesic Activity : The synthesis of rigid cyclic analogues derived from cinnamamide led to the discovery of potent, centrally acting muscle relaxants with antiinflammatory and analgesic activity. One such compound, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, was found to be particularly potent and has been taken into phase I clinical trials (Musso et al., 2003).

  • Anticonvulsant Activity : Novel N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and screened for anticonvulsant activities. These derivatives showed promising results in the maximal electroshock (MES) test and exhibited lower neurotoxicity compared to other compounds (Guan et al., 2009).

  • Antidepressant-like Action : A series of N-(2-hydroxyethyl) cinnamamide derivatives demonstrated significant antidepressant-like actions in mice, as indicated by reduced immobility time in the forced swimming test (FST) and tail suspension test (TST) (Deng et al., 2011).

  • Crystallographic Studies for Anticonvulsant Activity : Crystallographic studies of N-substituted cinnamamide derivatives revealed important insights into their potential anticonvulsant properties. These studies suggested that anticonvulsant properties may be related to the N-atom substituent in the cinnamamide derivatives (Żesławska et al., 2017).

  • Anti-Ischemic Activity : Cinnamide derivatives demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and showed protective effects on cerebral infarction in in vivo experiments (Zhong et al., 2018).

  • Serotonin Antagonist Properties : Cinnamamides with aminoalkyl groups on the amide nitrogen were synthesized and tested for antiserotonin activity. These compounds acted as antagonists of the hormone serotonin (Dombro & Woolley, 1964).

  • Dopaminergic Behavior and Binding Properties : Fluoro-substituted phenylazocarboxamides, serving as bioisosteres for cinnamides, were investigated for their dopaminergic behavior. These compounds showed potential as dopamine D3 receptor antagonists and agonists (Bartuschat et al., 2015).

properties

IUPAC Name

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDDHYOERGEHFH-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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